Barium silicate

Radiation shielding Medical physics Glass science

Barium silicate (BaSiO₃), also referred to as barium metasilicate, is an inorganic compound within the alkaline-earth silicate class, crystallizing in an orthorhombic structure with unit-cell dimensions a = 5.6182(5) Å, b = 12.445(1) Å, c = 4.5816 Å. It possesses a high melting point (1604 °C), a density of 4.435–4.399 g/cm³ (bulk crystalline), and is insoluble in water but soluble in acids.

Molecular Formula BaH2O3Si
Molecular Weight 215.43 g/mol
CAS No. 13255-26-0
Cat. No. B147879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium silicate
CAS13255-26-0
SynonymsBaSiO3, Silicic acid barium salt
Molecular FormulaBaH2O3Si
Molecular Weight215.43 g/mol
Structural Identifiers
SMILESO[Si](=O)O.[Ba]
InChIInChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H
InChIKeyDLBYQWMKKHDDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Silicate (CAS 13255-26-0): Strategic Scientific and Industrial Procurement Baseline


Barium silicate (BaSiO₃), also referred to as barium metasilicate, is an inorganic compound within the alkaline-earth silicate class, crystallizing in an orthorhombic structure with unit-cell dimensions a = 5.6182(5) Å, b = 12.445(1) Å, c = 4.5816 Å . It possesses a high melting point (1604 °C), a density of 4.435–4.399 g/cm³ (bulk crystalline), and is insoluble in water but soluble in acids. The compound is dimorphic, with α-BaSiO₃ stable below approximately 990 °C and β-BaSiO₃ stable above 1000 °C . Its standard molar enthalpy of formation has been determined as −1606.4 ± 2.6 kJ·mol⁻¹ . BaSiO₃ serves as a host matrix in phosphors, a high-CTE crystalline phase in glass-ceramic seals, and a component in radiation-shielding glasses; however, its performance is highly application-specific and cannot be generalized across all industrial uses.

Crystal Structure & Phase Purity
Orthorhombic, dimorphic (α/β transition ~990°C); not isomorphous with Ca or Sr metasilicates, ruling out solid-solution processing.
High-Temperature Capability
Melting point 1604°C, density ~4.4 g/cm³; suitable for ceramic, glass-ceramic and high-temperature seal research.
Application-Specific Performance
Performance in phosphors, X-ray shielding and SOFC seals is host-matrix and processing dependent; requires application-specific validation.

Why Generic Substitution of Alkaline-Earth Silicates Fails for Scientific Procurement of Barium Silicate


Alkaline-earth metasilicates (MSiO₃, M = Mg, Ca, Sr, Ba) share a nominal stoichiometric formula but diverge markedly in crystal structure, electronic band gap, thermal expansion characteristics, X-ray attenuation efficiency, and luminescence emission color when doped. BaSiO₃ is not isomorphous with CaSiO₃ or SrSiO₃ , which precludes formation of continuous solid solutions and directly impacts phase purity in ceramic processing. Furthermore, the significantly higher atomic number of barium (Z = 56) versus strontium (Z = 38) and calcium (Z = 20) imparts enhanced photoelectric absorption for X-ray shielding . In phosphor applications, the same Eu²⁺ dopant yields yellow emission from BaSiO₃ (555 nm) but green from SrSiO₃ (505 nm) and blue from CaSiO₃ (440 nm) . These quantifiable differences mean that substituting one alkaline-earth silicate for another without rigorous validation will degrade device-level performance.

BaSiO₃ target Orthorhombic, not isomorphous with Ca/Sr silicates
vs
Ca/SrSiO₃ substitute Different polytypes; solid solutions not continuous
BaSiO₃ target Ba (Z=56) enhances photoelectric absorption
vs
Sr/CaSiO₃ substitute Lower Z reduces X-ray attenuation efficiency
BaSiO₃:Eu²⁺ target Yellow emission 555 nm, 7 mol% Eu²⁺ quenching limit
vs
Ca/SrSiO₃:Eu²⁺ substitute Blue 440 nm / green 505 nm; lower activator loading

Barium Silicate (CAS 13255-26-0): Quantitative Differential Evidence for Procurement Decisions


X-ray Shielding Performance of Barium Silicate Glass vs. Strontium Silicate Glass: Half-Value Layer and Mean Free Path Comparison

In a direct MCNPX-simulated head-to-head comparison, 40BaO-60SiO₂ glass exhibits consistently lower half-value layer (HVL) and mean free path (MFP) values than 40SrO-60SiO₂ glass across the photon energy range of 0.015–15 MeV . The superior performance is attributed to the higher density of Ba. Specifically, at 0.015 MeV, the HVL of 40BaO-60SiO₂ is 0.004 cm, compared to 0.01 cm for 40SrO-60SiO₂—a 2.5× advantage . This quantitative X-ray attenuation advantage makes barium silicate the preferred choice over strontium silicate for medical X-ray room shielding and radiation therapy applications.

X-ray shielding performance
Head-to-head
2.5× lower HVL (0.004 vs 0.01 cm at 0.015 MeV); MFP ~30–70% shorter
Supports Ba-glass selection for shielding; reported lower HVL and MFP across diagnostic energy range
MCNPX simulation, 40BaO-60SiO₂ vs 40SrO-60SiO₂ glass
Radiation shielding Medical physics Glass science

Cubic Perovskite BaSiO₃ Band Gap vs. Conventional Silicates: A Predicted Transparent Oxide Semiconductor

First-principles hybrid functional calculations predict that cubic perovskite BaSiO₃ possesses an exceptionally narrow band gap of 4.1 eV, compared to ~9 eV for SiO₂ and 7.3 eV for orthorhombic BaSiO₃ . Furthermore, cubic BaSiO₃ exhibits a low electron effective mass of 0.3 m₀ (where m₀ is the free-electron rest mass), which is favorable for carrier mobility . The experimental verification of this cubic phase under high pressure (141 GPa) validates the computational prediction . For semiconductor or optoelectronic device procurement, this band gap is narrower than any other nontransition-metal silicate, positioning BaSiO₃ as a candidate transparent oxide semiconductor if the cubic phase can be stabilized at ambient conditions.

Cubic perovskite band gap
Cross-study
4.1 eV (predicted); electron effective mass 0.3 m₀
Predicted narrow band gap positions cubic BaSiO₃ as a transparent oxide semiconductor candidate
Hybrid DFT HSE06; cubic phase stabilized at 141 GPa; ambient stabilization under investigation
Oxide semiconductors Transparent electronics First-principles calculation

Luminescence Emission Color Tuning: BaSiO₃:Eu²⁺ vs. CaSiO₃:Eu²⁺ and SrSiO₃:Eu²⁺ Phosphors for White LED

In a systematic study of MSiO₃:Eu²⁺ (M = Ca, Sr, Ba) glass-ceramic phosphors under UV excitation, CaSiO₃:Eu²⁺ emits blue light centered at 440 nm, SrSiO₃:Eu²⁺ emits green at 505 nm, and BaSiO₃:Eu²⁺ emits yellow at 555 nm . The critical Eu²⁺ concentration before concentration quenching occurs is x = 5 mol% for CaSiO₃ and SrSiO₃, but extends to x = 7 mol% for BaSiO₃, indicating a higher activator loading capacity for the barium host . This higher quenching threshold allows BaSiO₃:Eu²⁺ to be doped with more Eu²⁺ before luminescence intensity degrades, enabling brighter yellow emission. For procurement of phosphor host matrices targeting warm-white LED correlated color temperatures, BaSiO₃ provides the yellow spectral component that CaSiO₃ and SrSiO₃ cannot deliver.

Eu²⁺ emission color tuning
Head-to-head
BaSiO₃:Eu²⁺: yellow 555 nm, 7 mol% quenching threshold; CaSiO₃: blue 440 nm, SrSiO₃: green 505 nm (both 5 mol%)
Yellow emission complements blue LED pump for warm-white phosphor research; higher activator loading may support brighter emission
Glass-ceramic melt-quenching; UV excitation; room-temperature PL
Phosphor materials White LED Photoluminescence

Microwave-Hydrothermal Synthesis Efficiency: Lower Crystallization Temperature vs. Conventional Solid-State Routes

A microwave-hydrothermal (M-H) method for BaSiO₃ synthesis achieves crystalline phase formation at 240 °C with particle sizes of 20–27 nm, whereas conventional solid-state or sol-gel methods require calcination temperatures above 400 °C to produce crystalline BaSiO₃ (particle sizes 12–40 nm) . The M-H method produces amorphous nano-sized BaSiO₃ (10–20 nm) even at 100 °C. The synthesized BaSiO₃ exhibits a high diffuse reflectance coefficient of 92% and a band gap E_g = 4.1 eV, confirming its wide-band-gap semiconductor nature . The M-H route reduces synthesis time and energy costs compared to conventional high-temperature methods . For procurement of nano-sized BaSiO₃ powders with controlled crystallinity and high reflectance, the M-H route delivers equivalent or superior properties with a processing temperature reduction of ≥160 °C.

Microwave-hydrothermal synthesis
Cross-study
Crystallization at 240°C (M-H) vs >400°C conventional; 20–27 nm particles
Lower synthesis temperature may reduce energy cost; finer particle size reported for nano-powder procurement
Diffuse reflectance 92%; amorphous phase at 100°C
Nanomaterial synthesis Microwave-hydrothermal processing Process engineering

Thermal Expansion Coefficient of BaSiO₃ vs. Stabilized Zirconia and Competing Seal Materials for Solid Oxide Fuel Cells

High-temperature X-ray diffraction studies reveal that crystalline barium silicates exhibit thermal expansion coefficients (CTE) ranging from 10.5 to 15.4 × 10⁻⁶ K⁻¹ (100–800 °C), with the metasilicate (BaSiO₃) and orthosilicate (Ba₂SiO₄) displaying the largest values in the class . The CTE of barium silicates closely matches that of stabilized zirconia electrolytes (10.3–10.6 × 10⁻⁶ K⁻¹) and perovskite cathodes (11–14 × 10⁻⁶ K⁻¹) used in SOFC stacks . In contrast, calcium silicate glass-ceramics typically exhibit lower CTE values of 8–10 × 10⁻⁶ K⁻¹ , making them less compatible with the high-expansion components of SOFCs. This CTE match within ±1 × 10⁻⁶ K⁻¹—the engineering tolerance for rigidly bonded seals—makes BaSiO₃-containing glass-ceramics specifically suitable for SOFC sealing applications where thermal cycling integrity is essential.

Thermal expansion (CTE)
Class-level
CTE 10.5–15.4 × 10⁻⁶ K⁻¹ (100–800°C); matches YSZ electrolyte within ±1 × 10⁻⁶ K⁻¹
Reported CTE compatibility supports Ba-silicate glass-ceramic seal design for SOFC; Ca-silicate CTE typically lower
HT-XRD data; class-level inference from crystalline barium silicates
Solid oxide fuel cells Sealing glasses Thermal expansion

Non-Isomorphism and Phase Purity: Why BaSiO₃ Cannot Be Replaced by CaSiO₃ or SrSiO₃ in Multi-Component Ceramic Systems

BaSiO₃ is not isomorphous with the calcium or strontium metasilicates . This fundamental crystallographic incompatibility means that solid solutions between BaSiO₃ and CaSiO₃ or SrSiO₃ are not continuous; instead, two-polytype regions and discrete intermediate compounds form, as documented for the CaSiO₃–SrSiO₃ system . BaSiO₃ crystallizes in an orthorhombic system with α-BaSiO₃ stable below ~990 °C and β-BaSiO₃ above 1000 °C . In contrast, α-CaSiO₃ (pseudowollastonite) exhibits different symmetry, and SrSiO₃ forms two distinct polytypes (20 Å and 30 Å) . The standard molar enthalpy of formation for BaSiO₃ (−1606.4 ± 2.6 kJ·mol⁻¹ ) also differs substantially from CaSiO₃ (−1628.9 kJ·mol⁻¹), reflecting distinct thermodynamic stability. For ceramic fabrication, substituting BaSiO₃ with CaSiO₃ or SrSiO₃ risks formation of unintended secondary phases, compromising phase purity, microstructure homogeneity, and functional properties.

Non-isomorphism & phase purity
Head-to-head
BaSiO₃ not isomorphous with Ca/SrSiO₃; ΔHf° = −1606.4 kJ·mol⁻¹ (differs ~22.5 kJ/mol from CaSiO₃)
Substitution risks unintended secondary phases; Ba-specific sourcing required for phase purity
Orthorhombic dimorphic; two-polytype region documented
Crystal chemistry Phase equilibria Ceramic processing

Best Research and Industrial Application Scenarios for Barium Silicate (BaSiO₃) Based on Quantified Differential Evidence


Medical X-Ray Shielding Windows and Barriers: Procurement of BaO-SiO₂ Glass Over SrO-SiO₂ Glass

For X-ray shielding applications in medical diagnostic rooms and radiation therapy suites, 40BaO-60SiO₂ glass should be procured over 40SrO-60SiO₂ glass. The barium composition yields a half-value layer (HVL) of 0.004 cm at 0.015 MeV vs. 0.01 cm for the strontium analog—a 2.5× reduction in required thickness . This enables lighter shielding panels and thinner observation windows while maintaining equivalent attenuation. The consistently lower mean free path across the diagnostic energy range (up to 15 MeV) translates to both material and space cost savings in facility design .

Yellow-Emitting Phosphor Host for Warm-White LED: BaSiO₃:Eu²⁺ for Spectral Complementarity

When designing phosphor-converted white LEDs that require a warm correlated color temperature, BaSiO₃:Eu²⁺ phosphors emitting at 555 nm (yellow) should be selected over CaSiO₃:Eu²⁺ (440 nm, blue) or SrSiO₃:Eu²⁺ (505 nm, green) . The 555 nm emission complements the blue LED pump (450–460 nm) to produce white light through partial conversion. Additionally, BaSiO₃ accommodates a 40% higher Eu²⁺ doping level (7 mol% vs. 5 mol%) before concentration quenching, enabling higher brightness . This directly impacts luminaire efficacy and color rendering index.

High-Temperature Sealing Glass-Ceramics for Solid Oxide Fuel Cells (SOFC): CTE-Matched BaSiO₃ Crystallization

For SOFC stack sealing, glass compositions designed to crystallize BaSiO₃ (and/or Ba₂SiO₄) as the primary phase should be specified, as barium silicates exhibit CTE values of 10.5–15.4 × 10⁻⁶ K⁻¹ that match stabilized zirconia electrolytes (10.3–10.6 × 10⁻⁶ K⁻¹) within the critical ±1 × 10⁻⁶ K⁻¹ engineering tolerance . Calcium silicate-based seals with lower CTE (8–10 × 10⁻⁶ K⁻¹) risk delamination during thermal cycling. Control of crystallization to maximize the high-CTE barium metasilicate phase is essential for long-term seal integrity under SOFC operating conditions .

Nano-BaSiO₃ Powder Procurement for High-Reflectance Coatings and UV-Photocatalytic Surfaces

When procuring nano-sized BaSiO₃ powder for high-reflectance optical coatings or UV-active photocatalytic surfaces, the microwave-hydrothermal (M-H) synthesis route should be preferred. M-H-produced BaSiO₃ achieves crystallinity at 240 °C (vs. >400 °C for conventional routes), yields a high diffuse reflectance of 92%, and provides particle sizes of 20–27 nm . The lower synthesis temperature reduces thermal budget and energy cost in powder production, while the high reflectance and controlled particle size benefit coating uniformity and optical performance .

Application
Selection Property
Validation Focus
X-ray shielding material
BaO-SiO₂ glass attenuation performance
Photon attenuation (HVL, MFP) characterization
Phosphor host for warm-white LED
Eu²⁺ doping in BaSiO₃ host matrix
Yellow emission (555 nm) and quenching threshold
SOFC sealing glass-ceramic
CTE match to YSZ electrolyte
Thermal cycling integrity and seal lifetime
High-reflectance nano-coating
Microwave-hydrothermal synthesis route
Crystallinity, reflectance, and particle size control
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